Icariside F2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Icariside F2 has been reported in Camellia sinensis, Atractylodes japonica, and other organisms with data available.

Mechanisms of NF-κB Inhibition by Icariside II

Icariside II, a flavonoid derived from Epimedii Herba, exerts its NF-κB inhibitory effects through several interconnected molecular mechanisms, as validated in various disease models. The summarized core mechanisms and supporting evidence are listed in the table below.

Table 1: Core Mechanisms of NF-κB Pathway Inhibition by Icariside II

| Mechanism of Action | Observed Effect | Experimental Model / Context | Key Citations |

|---|---|---|---|

| Upregulation of TNIP2 | Increases TNIP2 expression, leading to inhibition of NF-κB pathway activation. | Chondrocyte inflammatory injury (Osteoarthritis) | [1] |

| Inhibition of Pro-inflammatory Mediators | Suppresses lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Macrophages; Anti-inflammatory and anti-diabetic studies | [1] [2] |

| Modulation of upstream kinases (AKT, MAPK) | Inhibits phosphorylation in the PI3K/AKT and MAPK/ERK pathways, which can influence NF-κB activity. | Various human cancer cell lines (e.g., osteosarcoma, epidermoid carcinoma) | [3] |

| Induction of Oxidative Stress Response | Activates the KEAP1/NRF2/GPX4 signaling axis, reducing oxidative stress which is linked to NF-κB inflammation. | Parkinson's disease cell model | [1] |

Experimental Protocols for Key Findings

To validate the NF-κB inhibitory effects, researchers typically employ a combination of molecular techniques. Below are detailed methodologies for key experiments cited in this guide.

Protocol: In Vitro Validation in LPS-Induced Inflammation Model

This protocol is adapted from studies investigating the anti-inflammatory effects of Icariside II [1] [2].

1. Cell Culture and Treatment

- Cell Line: Use murine macrophage cell lines (e.g., RAW 264.7).

- Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics at 37°C in a 5% CO₂ atmosphere.

- Pre-treatment: Incubate cells with varying concentrations of Icariside II (e.g., 5-100 µM) for a specified time (e.g., 2 hours).

- Inflammation Induction: Stimulate cells with LPS from E. coli (e.g., 100 ng/mL to 1 µg/mL) to activate the NF-κB pathway and induce an inflammatory response.

2. Analysis of NF-κB Pathway Inhibition

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Western Blotting:

- Separate proteins via SDS-PAGE and transfer to a nitrocellulose membrane.

- Probe membranes with primary antibodies against key NF-κB pathway components, including:

- Phospho-IκBα (Ser32/36) and Total IκBα: Degradation of IκBα is a hallmark of canonical NF-κB activation.

- Nuclear Translocation of p65: Fractionate cellular cytoplasm and nucleus. Increased p65 in the nuclear fraction indicates pathway activation, which Icariside II should suppress.

- TNIP2: To confirm Icariside II's effect on this upstream regulator [1].

- Use fluorescent or HRP-conjugated secondary antibodies for detection.

3. Downstream Gene Expression Analysis

- RNA Isolation: Extract total RNA using a commercial kit (e.g., Tri Reagent).

- Reverse Transcription and qPCR: Synthesize cDNA and perform quantitative PCR to measure mRNA levels of NF-κB target genes like TNF-α, IL-6, and IL-1β. A reduction in their expression confirms the functional inhibition of the pathway.

Protocol: Assessing Anti-Cancer Effects via Multiple Pathway Inhibition

This protocol is based on research into the anti-cancer properties of Icariside II [3].

1. Cell Viability and Proliferation Assay

- Treat various human cancer cell lines with a range of Icariside II concentrations.

- Use the MTT assay to measure cell viability and calculate IC₅₀ values after 24-72 hours of exposure.

2. Analysis of Apoptosis and Signaling Pathways

- Western Blotting: Analyze cell lysates for changes in key proteins.

- Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2/Bax ratio.

- NF-κB-related and other pathways: Phospho-STAT3, phospho-AKT, phospho-ERK, COX-2.

- Flow Cytometry: Use Annexin V/PI staining to quantify the percentage of apoptotic cells.

- Western Blotting: Analyze cell lysates for changes in key proteins.

Visualizing the NF-κB Pathway and Icariside II's Action

The following diagram illustrates the canonical NF-κB signaling pathway and the points where current research indicates Icariside II exerts its inhibitory effects.

This diagram synthesizes findings from multiple studies, showing that Icariside II upregulates TNIP2, which acts as a negative regulator of the NF-κB pathway, likely by interfering with the IKK complex [1]. It also directly suppresses the expression of NF-κB target genes [2].

Conclusion and Research Implications

Icariside II is a multifaceted natural compound that inhibits the NF-κB pathway through direct and indirect mechanisms, primarily via the upregulation of the negative regulator TNIP2. Its broad activity across inflammatory and oncological contexts highlights its significant therapeutic potential.

Future research should focus on:

- Structural-Activity Relationship (SAR) studies to optimize the potency of Icariside II.

- Comprehensive in vivo pharmacokinetic and toxicology profiles to assess its drug-likeness.

- Further elucidation of its primary molecular target that initiates the upregulation of TNIP2.

References

Icariside F2 α-glucosidase inhibitory activity

Quantitative Activity Data

The table below summarizes the key data available for Icariside F2's bioactivities:

| Bioactivity | Reported Value | Experimental Context / Notes |

|---|---|---|

| α-Glucosidase Inhibitory Activity | 4.60 ± 1.74% to 11.97 ± 3.30% [1] [2] [3] | Described as "modest" inhibition. The specific concentration at which this range was observed is not provided in the available sources. |

| NF-κB Inhibitory Activity | IC₅₀ = 16.25 ± 2.19 µM [1] [2] [4] | Indicates potent anti-inflammatory potential via NF-κB pathway inhibition. |

Experimental Protocol for α-Glucosidase Inhibition

While the specific protocol used for this compound is not detailed in the search results, the in vitro α-glucosidase inhibitory assay is a standard method in natural product research [5] [6]. The following workflow and description outline the general procedure that can be adapted for testing this compound.

Diagram of the general workflow for conducting a typical *in vitro α-glucosidase inhibitory assay.*

A typical experimental workflow involves the following key steps [5] [6]:

- Reaction Mixture: The assay is set up in a buffer (commonly phosphate buffer) at an optimal pH (often around 6.8). A substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to the mixture.

- Pre-incubation: The test compound (this compound) is pre-mixed with the substrate solution.

- Reaction Initiation: The enzymatic reaction is started by adding the α-glucosidase enzyme solution.

- Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C) for a fixed period to allow the enzymatic reaction to proceed.

- Reaction Termination: The reaction is stopped using an alkaline solution (e.g., sodium carbonate).

- Measurement: The amount of p-nitrophenol released from the substrate by the enzyme is measured spectrophotometrically (e.g., at 405 nm). A positive control (e.g., acarbose) and a negative control (without inhibitor) are included in parallel.

- Calculation: The percentage of enzyme inhibition is calculated using a formula such as:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100, whereAbs_controlis the absorbance of the negative control andAbs_sampleis the absorbance in the presence of the test compound.

Interpretation and Research Context

- Level of Activity: The reported inhibitory activity for this compound is characterized as "modest" [1] [2]. This suggests its potency is considerably lower than that of known strong inhibitors like quercetin, which has been reported with an IC₅₀ of 5.41 µg/mL in other studies [6].

- Comparative Activity: this compound was isolated alongside other compounds from Piper retrofractum leaves, and all isolated compounds in that study showed similarly modest activity [2] [3]. This indicates that while present, the effect may not be unique or highly potent for this compound within its natural source.

References

- 1. | NF-κB | TargetMol Icariside F 2 [targetmol.com]

- 2. This compound | CAS:115009-57-9 - Manufacturer ChemFaces [chemfaces.com]

- 3. | CAS:115009-57-9 | Phenols | Manufacturer BioCrick Icariside F 2 [biocrick.com]

- 4. | CAS 115009-57-9 | AbMole BioScience | Icariside ... F 2 Icariside [abmole.com]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and ... [pmc.ncbi.nlm.nih.gov]

Icariside F2: Core Identifiers and Properties

The table below consolidates the key quantitative data available for Icariside F2.

| Property | Detail |

|---|---|

| CAS Number | 115009-57-9 [1] |

| Molecular Formula | C₁₈H₂₆O₁₀ [1] [2] |

| Molecular Weight | 402.39 g/mol [1] |

| Biological Activity | Potent NF-κB inhibitor [1] |

| IC₅₀ for NF-κB | 16.25 μM [1] |

| Source Plant | Leaves of Eucommia ulmoides Oliver [1] |

Pharmacological Activity and Mechanism

The primary documented biological activity of this compound is its potent inhibition of the NF-κB signaling pathway [1]. NF-κB is a protein complex that controls transcription of DNA and is a key mediator of inflammatory responses. Its dysregulation is implicated in many diseases. The following diagram illustrates the core mechanism of action based on the available data.

Contrast with Related Compounds: Icariside II

The search revealed extensive research on a similarly named compound, Icariside II, which is distinct from this compound. Highlighting these differences is crucial to avoid confusion and illustrates the broader research context of Icari-side compounds. Icariside II is primarily sourced from plants of the Epimedium genus (also known as Horny Goat Weed) [3] [4] [5].

The table below summarizes its key aspects for comparison.

| Aspect | Detail for Icariside II |

|---|---|

| Source Plant | Epimedium species (e.g., E. sagittatum) [5] [6] |

| Production Method | Enzymatic hydrolysis of the more abundant precursor Icariin [4] [6]. |

| Key Activities | Sensitizes Osteosarcoma to Doxorubicin chemotherapy via the lincROR/Wnt/β-catenin axis [3]. Ameliorates Pulmonary Fibrosis by modulating E-cadherin and oxidative stress [5]. | | Research Status | Multiple detailed mechanistic studies and in vivo models available [3] [5]. |

Insights for Researchers

- Information Gap: The scarcity of data on this compound, compared to Icariside II, presents a significant opportunity for original research. Key areas like its pharmacokinetics, toxicity profile, and efficacy in disease models remain unexplored.

- Strategic Sourcing: For related flavonol glycosides, enzymatic hydrolysis from more abundant plant precursors has proven to be a viable and efficient production strategy, as demonstrated for Icariside II [4] [6]. This approach could be investigated for this compound.

- Expanded Screening: Given its documented anti-inflammatory activity, screening this compound against a broader range of molecular targets could uncover additional therapeutic potential.

References

- 1. This compound|CAS 115009-57-9 [dcchemicals.com]

- 2. This compound (C18H26O10) [pubchemlite.lcsb.uni.lu]

- 3. Icariside II sensitizes osteosarcoma to doxorubicin through ... [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of icariside II from icariin by enzymatic ... [pubmed.ncbi.nlm.nih.gov]

- 5. 2''-O-rhamnosyl icariside Ⅱ from Epimedium sagittatum ... [pubmed.ncbi.nlm.nih.gov]

- 6. Icariside II Preparation from Icariin Separated ... [pmc.ncbi.nlm.nih.gov]

Pharmacological Activities of Icariside II

The following table summarizes the key areas of research for Icariside II (ICS II), a flavonoid derived from Herba Epimedii.

| Disease Area | Key Findings / Proposed Mechanism | Relevant Models / Methods | Citation |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) with COVID-19 | Network pharmacology & molecular docking suggest ICS II may target F2, SELE, MMP1, MMP2, AGTR1, AGTR2; potentially regulates IL-17, TNF, and HIF-1 signaling pathways [1]. | Network analysis, molecular docking, survival analysis of TCGA data [1]. | [1] |

| Parkinson's Disease | Suppresses ferroptosis (iron-dependent cell death) and oxidative stress by activating the Keap1/Nrf2/GPX4 signaling pathway; binds directly to Keap1 [2]. | MPP+-induced SK-N-SH human neuroblastoma cell model; MTT, flow cytometry, Western blot, molecular docking [2]. | [2] |

| Type 2 Diabetes | Attenuates hyperglycemia and insulin resistance by targeting PPARα/γ and modulating the ROS/NF-κB/IRS1 pathway [3]. | In vivo: db/db mice; In vitro: PA-treated HepG2 & MIN6 cells; CRISPR-Cas9 knockout validation [3]. | [3] |

| Erectile Dysfunction | Promotes the differentiation of Adipose-derived Stem Cells (ADSCs) into Schwann cells via the miR-34a/STAT3 pathway, aiding nerve repair after injury [4]. | Rat ADSC culture, Bilateral Cavernous Nerve Injury (BCNI) rat model, CCK-8 assay, qRT-PCR, Western blot [4]. | [4] |

| Osteoporosis | Protects against bone marrow adipose tissue expansion in estrogen-deficient mice by downregulating S100A16, inhibiting adipogenesis [5]. | Ovariectomy (OVX) mouse model, bone marrow mesenchymal stem cell (BMSC) models [5]. | [5] |

| Drug Delivery & Oncology | Co-delivered with Doxorubicin in self-assembled, carrier-free nanofibers to overcome poor solubility, showing synergistic anti-lung cancer effects [6]. | Synthesis of nanofibers, characterization, in vitro A549 cell studies, in vivo A549 xenograft mouse model [6]. | [6] |

Detailed Experimental Protocols

To facilitate your research, here are the detailed methodologies from two key mechanistic studies.

1. Protocol for Investigating Anti-Parkinsonian Effects (In Vitro) [2]

- Cell Line & Culture: Human neuroblastoma SK-N-SH cells, maintained in Eagle's Minimum Essential Medium (EMEM) with 10% FBS at 37°C and 5% CO₂.

- Cell Model Induction: Cells were treated with 2 mM 1-methyl-4-phenylpyridinium ion (MPP+) for 24 hours to induce a Parkinson's disease model.

- Drug Treatment: Co-treated with ICS II at concentrations of 12.5, 25, and 50 μM for 24 hours.

- Key Assays:

- Viability: MTT assay.

- Apoptosis: Flow cytometry with Annexin V-FITC/PI staining.

- Oxidative Stress: ELISA kits for SOD, GSH-Px, and MDA; BODIPY 581/591 C11 assay for lipid ROS.

- Iron Content: Iron Assay Kit.

- Molecular Docking: Autodock software (v4.2) used to simulate binding between ICS II and Keap1 protein (PDB ID: 1U6D).

- Protein Expression: Western blot for apoptosis-, ferroptosis-, and Keap1/Nrf2/GPX4 pathway-associated proteins.

2. Protocol for Investigating Effects on Stem Cell Differentiation (In Vitro & In Vivo) [4]

- Stem Cell Isolation & Culture: Adipose-derived stem cells (ADSCs) isolated from groin fat of male SD rats, cultured in DMEM/F12 with 10% FBS.

- Drug Treatment: ADSCs were treated with ICS II at concentrations ranging from 10⁻⁹ to 10⁻⁵ mol/L.

- Schwann Cell Differentiation: ADSCs were induced to differentiate using a multi-step protocol with β-mercaptoethanol, all-trans-retinoic acid, forskolin, bFGF, PDGF, and heregulin-β1.

- Gene Manipulation: miR-34a mimic and inhibitor were transfected into cells using Lipofectamine 2000.

- Key Assays:

- Proliferation: Cell Counting Kit-8 (CCK-8).

- Gene/Protein Expression: qRT-PCR and Western blot for SC markers (S100β, GFAP, P75) and STAT3.

- Mechanism Validation: Dual-Luciferase Reporter Assay to confirm miR-34a and STAT3 interaction.

- In Vivo Validation: Bilateral cavernous nerve injury (BCNI) rat model; erectile function assessed by measuring intracavernosal pressure/mean arterial pressure (ICP/MAP).

Signaling Pathways Visualized

The research highlights several key mechanisms of action for Icariside II. The diagram below illustrates the pathway involved in its anti-Parkinsonian effects.

Icariside II inhibits Keap1, activating the Nrf2/GPX4 pathway to suppress oxidative stress and ferroptosis.

Recommended Research Directions

Given that "Icariside F2" does not appear to be a recognized compound in the current literature, I suggest the following paths forward:

- Verify the Nomenclature: It is essential to double-check the source of the term "this compound." It is highly possible that it refers to a specific lot number, a precursor, a structural analog, or was a result of a typographical error for "Icariside II."

- Focus on Icariside II: The research on Icariside II is robust and rapidly advancing. The tables and protocols above provide a strong foundation for understanding its mechanism and research methodologies.

- Explore Synthesis and Formulation: The recent development of carrier-free nanofibers for co-delivery with doxorubicin addresses the major challenge of poor solubility and could be a valuable research direction for its application [6].

References

- 1. Icariside II in NSCLC and COVID-19 [pubmed.ncbi.nlm.nih.gov]

- 2. Icariside II Suppresses Ferroptosis to Protect Against MPP + [journals.lww.com]

- 3. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting ... [pubmed.ncbi.nlm.nih.gov]

- 4. Icariside II Promotes the Differentiation of Adipose Tissue-Derived ... [old-molcells.inforang.com]

- 5. Icariside II protects from marrow adipose tissue (MAT ... [pubmed.ncbi.nlm.nih.gov]

- 6. Co-delivery of icariside II and doxorubicin by self-assembled carrier ... [pubs.rsc.org]

Chemical Identity & Structural Characteristics

The table below outlines the fundamental chemical information for Icariside F2 [1] [2] [3].

| Property | Description |

|---|---|

| CAS Number | 115009-57-9 [1] [2] [3] |

| Molecular Formula | C₁₈H₂₆O₁₀ [1] [2] [3] |

| Molecular Weight | 402.39 g/mol [1] [2] [3] |

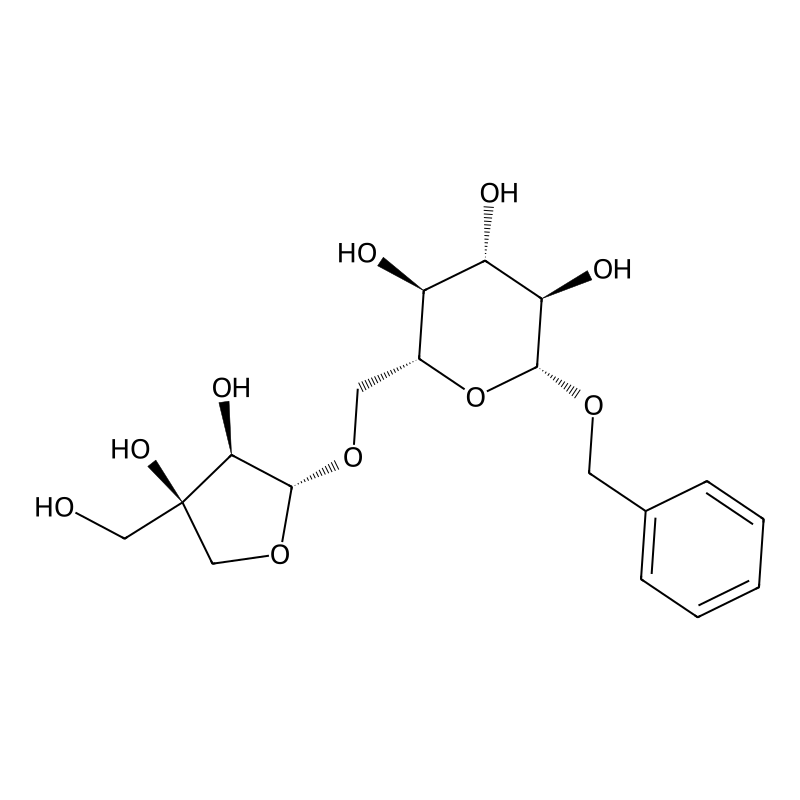

| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol [1] |

| Classification | Aromatic glycoside [1] |

| Natural Sources | Holmskioldia sanguinea, Pyrus communis (Pear), Eucommia ulmoides Oliver [1] [2] |

Pharmacological Activities & Key Data

The primary known pharmacological activity of this compound is its potent anti-inflammatory effect through a specific mechanism [1] [2].

| Activity | Mechanism / Key Findings | Experimental Model | Quantitative Data (IC₅₀/EC₅₀) |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB activation, attenuating pro-inflammatory cytokines (TNF-α, IL-6) [1]. | In vitro assays [1]. | NF-κB Inhibition IC₅₀ = 16.25 μM [1] [2] |

| Cytotoxicity | Minimal cytotoxicity at concentrations up to 10 μM, suggesting a favorable therapeutic index [1]. | In vitro MTT assay [1]. | Not specified beyond 10 μM safety threshold [1]. |

This NF-κB inhibition mechanism can be visualized as follows:

Diagram 1: Proposed mechanism of this compound inhibiting NF-κB pathway to exert anti-inflammatory effects.

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon existing findings, here are summaries of the core methodologies used in the studies.

NF-κB Inhibition Assay

While the exact protocol from the search results is not provided, activity was determined via standardized in vitro cell-based reporter assays [1]. The general workflow involves:

- Cell Culture: Use of reporter cell lines (e.g., HEK-293 or macrophages) engineered with an NF-κB-responsive luciferase construct.

- Treatment: Cells are pre-treated with varying concentrations of this compound, followed by stimulation with an NF-κB inducer (e.g., TNF-α or LPS).

- Detection & Analysis: After incubation, luciferase activity is measured, which correlates with NF-κB activation. The IC₅₀ value is calculated from the dose-response curve [1].

Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of this compound was evaluated using the standard MTT assay [1].

- Cell Seeding: Cells are plated in 96-well plates and allowed to adhere.

- Compound Treatment: Cells are treated with a range of this compound concentrations.

- MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated, allowing viable cells to convert MTT into purple formazan crystals.

- Solubilization & Measurement: The crystals are dissolved with a solvent like DMSO, and the absorbance is measured at a specific wavelength (often 490 nm or 570 nm). Cell viability is expressed as a percentage relative to the untreated control group [1].

Research Gaps and Future Directions

Current research on this compound is limited and highlights several areas for future investigation [1]:

- Limited SAR Data: No structure-activity relationship studies have been conducted to identify which parts of the molecule are critical for its activity.

- Pharmacokinetic Unknowns: Its absorption, distribution, metabolism, and excretion properties remain uncharacterized.

- Lack of In Vivo Validation: The anti-inflammatory potential and safety of this compound have not been confirmed in animal models.

Summary

This compound is a natural glycoside with a clearly defined chemical structure and a promising in vitro profile as a potent and relatively non-cytotoxic NF-κB inhibitor. However, its pharmacological characterization remains in early stages.

References

Icariside F2 solubility and storage conditions

Application Notes: Icariside F2

Physical and Chemical Properties

This compound (CAS 115009-57-9) is a natural phenol with a molecular formula of C18H26O10 and a molecular weight of 402.39 g/mol [1] [2] [3]. Its physical form is described as an oil [1].

Solubility Profile

This compound is readily soluble in various organic solvents but has poor water solubility, a common challenge for many natural active compounds [4] [3].

Table 1: Solubility of this compound in Different Solvents [1] [3]

| Solvent Category | Examples |

|---|---|

| Suitable Solvents | DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

| Aqueous Solubility | Poor (specific quantitative data not available) |

Biological Activity

This compound exhibits promising biological activities, primarily as an inhibitor of NF-κB, a key protein complex in inflammation and cancer signaling.

- NF-κB Inhibition: It displays potent inhibitory effects, with a half-maximal inhibitory concentration (IC50) of 16.25 ± 2.19 µM [1] [3].

- Other Activities: It also shows modest α-glucosidase inhibitory (4.60±1.74% to 11.97±3.30%) and antioxidant activities [1] [3].

Storage and Handling

Proper storage is critical for maintaining the stability of this compound.

Table 2: Storage Conditions and Stability [1] [2] [3]

| Form | Recommended Temperature | Container | Stability |

|---|---|---|---|

| Powder | -20°C (desiccated) | Tightly sealed vial | Up to 24 months |

| Solution (e.g., in DMSO) | -20°C | Tightly sealed vial | Up to 2 weeks (recommended for stock solutions) |

Safety and Handling Notes:

- Hazards: Harmful if swallowed (H302). Very toxic to aquatic life with long-lasting effects (H410) [2].

- Precautions: Use personal protective equipment (PPE) including gloves and safety goggles. Avoid dust formation and inhalation. Handle only in a well-ventilated area [2].

Experimental Protocols

Protocol 1: Preparing Stock Solutions from Powder

This protocol outlines the procedure for reconstituting this compound powder to create a stable stock solution.

Procedure:

- Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature for at least one hour before opening. This prevents condensation of moisture inside the vial [1] [3].

- Settling Compound: Gently shake the vial to ensure the compound is settled at the bottom. For liquid products, a brief centrifugation (e.g., 200-500 RPM) is recommended to gather the liquid [1] [3].

- Weighing: Accurately weigh the required amount of this compound powder.

- Dissolution: Transfer the powder to an appropriate volumetric flask. Add a suitable solvent (e.g., DMSO) to the desired volume and mix thoroughly until completely dissolved. For better solubility, you can warm the tube to 37°C and use a brief sonication in an ultrasonic bath [3].

- Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use vials. Label the vials with the date, concentration, and your initials. Store the aliquots at -20°C [1] [3].

Protocol 2: Solubility and Bioactivity Assessment

This workflow describes the key steps for evaluating the solubility and NF-κB inhibitory activity of this compound, which is crucial for its development as a therapeutic agent.

Procedure:

- Solution Preparation: Prepare a working solution by diluting the stock solution (from Protocol 1) in an aqueous buffer or cell culture medium to the desired testing concentration [4].

- Solubility Check: Visually inspect the working solution for any cloudiness or precipitate formation. The presence of precipitate indicates that the concentration exceeds the compound's solubility in that medium, and further dilution or a different solvent system may be required.

- NF-κB Inhibition Assay: The anti-inflammatory activity of this compound can be evaluated using an NF-κB luciferase reporter assay in HepG2 cells, as described in the literature [1].

- Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and antibiotics (e.g., penicillin/streptomycin) at 37°C in a 5% CO2 incubator [4].

- Treatment: Treat the cells with varying concentrations of this compound.

- Stimulation and Measurement: Stimulate the NF-κB pathway as required by your experimental design. Finally, measure the luciferase activity, which corresponds to NF-κB transcriptional activity.

- Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of NF-κB activity) using non-linear regression analysis of the dose-response data. The expected IC50 value is approximately 16 µM [1].

Important Notes for Researchers

- Solubility Limitation: The poor aqueous solubility of this compound is a major limitation for its bioavailability and therapeutic application [4].

- Formulation Strategies: To overcome solubility challenges, consider advanced drug delivery strategies such as:

- In-Vitro vs. In-Vivo Correlation: Activity demonstrated in cell-based assays (in-vitro) may not directly translate to in-vivo efficacy due to factors like solubility, metabolism, and pharmacokinetics.

Conclusion

This compound is a biologically active natural compound with specific handling and solubility requirements. Adherence to the storage and solution preparation protocols is essential for experimental reproducibility. Future work should focus on quantitatively characterizing its solubility profile and developing robust formulations to enable further pharmacological studies.

References

Comprehensive Research Protocol for Icariside II: Molecular Mechanisms, Signaling Pathways, and Experimental Optimization

Introduction to Icariside II and Its Research Significance

Icariside II (also known as Baohuoside I) is a naturally occurring flavonol glycoside that has emerged as a promising anticancer lead compound with multi-target mechanisms of action. As one of the major active components of Traditional Chinese Medicine Herba Epimedii (Yin Yanghuo), Icariside II possesses diverse pharmacological properties including anti-inflammatory, anti-osteoporosis, anti-oxidant, anti-aging, and significant anticancer activities [1]. Unlike synthetic drugs that typically target single pathways, Icariside II exhibits the ability to simultaneously modulate multiple signaling pathways frequently dysregulated in cancers, making it a valuable candidate for overcoming the limitations of current targeted therapies that often face secondary drug resistance [1].

The structural characteristics of Icariside II (chemical formula: C27H30O10, molecular weight: 514.57 g/mol) contribute to its diverse bioactivities. It represents the main pharmacological metabolite of Icariin in vivo and can be obtained from Icariin under enzymatic hydrolysis conditions [2]. Recent evidence indicates that Icariside II provides a novel therapeutic opportunity for cancer treatment by inducing apoptosis, activating ferroptosis, arresting cell cycle progression, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis [1] [2]. This application note provides comprehensive experimental protocols and technical considerations for optimizing research on Icariside II, with particular emphasis on its molecular targets, mechanism of action, and analytical methods.

Molecular Targets and Mechanisms of Action

Comprehensive Molecular Targets Across Cancer Types

Icariside II has demonstrated broad-spectrum activity against various human cancer cell lines by targeting multiple signaling pathways that are frequently deregulated in malignancies. The compound's ability to simultaneously modulate STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, and β-Catenin pathways represents a significant advantage over single-target agents, potentially reducing the likelihood of resistance development [1]. This multi-target approach is particularly valuable in cancer therapy, where pathway redundancy and compensation often limit the efficacy of monotargeted treatments.

Table 1: Molecular Targets of Icariside II in Various Cancer Cell Lines

| Cancer Type | Cell Lines | Concentration Range | Key Molecular Targets | References |

|---|---|---|---|---|

| Lung Cancer | A549 | 6.25-25 µM | Bax/bcl-2↑, ΔΨm↓, Cleaved Caspase 3/9↑, Cleaved PARP↑, ROS↑, p-p38↑, p-JNK↑ | [1] |

| Osteosarcoma | HOS, MG-63, Saos-2 | 0.1-30 µM | HIF-1α↓, VEGF↓, uPAR↓, MMP2↓, p-EGFR↓, p-PI3K↓, p-AKT↓, p-mTOR↓, p-MEK↓, p-ERK↓ | [1] |

| Prostate Cancer | PC-3 | 10-40 µM | COX-2↓, PGE2↓, VEGF↓, iNOS↓, Cleaved Caspase-3↑, Cleaved PARP↑ | [1] |

| Multiple Myeloma | U266 | 25-100 µM | p-STAT3↓, p-JAK2↓, p-Src↓, PTEN↑, SHP-1↑, Bcl-2↓, Bcl-xL↓, Cyclin D1↓, COX-2↓ | [1] |

| Melanoma | A375, B16, SK-MEL | 5-100 µM | p-STAT3↓, p-ERK↓, Survivin↓, CDK2↓, Cyclin B1↓, ROS↑, p-p53↑, p21↑, Cleaved Caspase-3↑ | [1] |

| Breast Cancer | MCF-7 | 25-75 µM | Cleaved Caspase-9,8,7,3↑, Cleaved PARP↑, Bax↑, Bcl-xL↑, Fas↑, FasL↓, Cytochrome C↑ | [1] |

| Acute Myeloid Leukemia | U937, HL-60 | 25-100 µM | p-STAT3↓, p-JAK2↓, p-Src↓, Bcl-2↓, bcl-xL↓, Survivin↓, COX-2↓, Cleaved Caspase-3↑ | [1] |

Key Signaling Pathways Modulated by Icariside II

The antiproliferative efficacy of Icariside II stems from its ability to concurrently engage multiple cell death and survival pathways. Research indicates that Icariside II induces apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased cleavage of caspase-3/8/9/7/PARP and modulation of Bcl-2 family proteins [2]. Beyond apoptosis, recent studies have revealed that Icariside II can also suppress ferroptosis through the Keap1/Nrf2/GPX4 signaling axis, demonstrating its versatility in targeting alternative cell death mechanisms [3]. This pathway is particularly relevant for neurodegenerative diseases and certain cancer types where ferroptosis plays a pathogenic role.

The STAT3 signaling pathway represents one of the most consistently targeted mechanisms by Icariside II across multiple cancer types. Icariside II effectively inhibits phosphorylation of STAT3 at tyrosine 705 residue, thereby preventing its dimerization, nuclear translocation, and DNA binding activity [1]. This inhibition subsequently downregulates expression of various STAT3 target genes involved in cell proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL), and angiogenesis (VEGF). Additionally, Icariside II modulates the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and metabolism, further contributing to its antiproliferative effects [1] [2].

Experimental Protocols for Icariside II Research

Apoptosis Induction Analysis Protocol

Purpose: To evaluate the pro-apoptotic effects of Icariside II through assessment of mitochondrial membrane potential, caspase activation, and apoptosis-related protein expression.

Materials and Reagents:

- Cancer cell lines of interest (e.g., PC-3, MCF-7, A549)

- Icariside II (purity ≥98% by HPLC)

- DMEM or RPMI-1640 medium with 10% FBS

- Annexin V-FITC/PI apoptosis detection kit

- JC-1 mitochondrial membrane potential assay kit

- Caspase-3, -8, and -9 activity assay kits

- RIPA lysis buffer with protease and phosphatase inhibitors

- Antibodies for Bax, Bcl-2, cleaved caspase-3, cleaved PARP, cytochrome c

Procedure:

- Cell Culture and Treatment: Culture cells in appropriate medium at 37°C in 5% CO₂. Seed cells in 6-well plates (3×10⁵ cells/well) and allow to adhere overnight. Treat with Icariside II at concentrations ranging from 10-100 µM (dose-dependent study) for 24-48 hours.

- Annexin V/PI Staining: Harvest cells by trypsinization, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions. Incubate for 15 minutes in dark and analyze by flow cytometry within 1 hour.

- Mitochondrial Membrane Potential (ΔΨm): Incubate treated cells with 2 µM JC-1 dye for 20 minutes at 37°C. Wash twice with PBS and analyze fluorescence by flow cytometry (excitation/emission: 485/535 nm for monomeric form and 485/590 nm for J-aggregates).

- Caspase Activity Assay: Lyse treated cells in cold lysis buffer on ice for 10 minutes. Centrifuge at 10,000×g for 10 minutes at 4°C. Incubate supernatant with caspase-specific substrates (DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) at 37°C for 2 hours. Measure absorbance at 405 nm.

- Western Blot Analysis: Extract total protein from treated cells, separate by SDS-PAGE (30 µg protein per lane), and transfer to PVDF membranes. Block with 5% non-fat milk for 1 hour, then incubate with primary antibodies (1:1000 dilution) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate.

Technical Notes:

- Include positive controls (e.g., staurosporine for apoptosis) for assay validation

- Perform dose-response studies (recommended range: 10-100 µM) and time-course experiments (6-48 hours)

- Use at least three different cancer cell lines to confirm broad activity

- Combine with pathway-specific inhibitors to validate mechanism

Signaling Pathway Analysis Protocol

Purpose: To investigate the effect of Icariside II on key signaling pathways (STAT3, PI3K/AKT, MAPK/ERK) involved in cancer progression.

Materials and Reagents:

- Phospho-specific antibodies for p-STAT3 (Tyr705), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204)

- Total antibodies for STAT3, AKT, ERK1/2

- JAK2, Src, and PI3K inhibitors (for combination studies)

- Nuclear extraction kit

- Electrophoretic mobility shift assay (EMSA) kit for STAT3 DNA-binding

Procedure:

- Phosphoprotein Analysis: Serum-starve cells for 4 hours before treatment with Icariside II (25-100 µM) for 1-24 hours. Prepare whole cell lysates and perform Western blotting as described in section 3.1.

- Nuclear Translocation Assay: Extract nuclear and cytoplasmic fractions using commercial kits according to manufacturer's instructions. Verify purity of fractions using lamin B1 (nuclear marker) and α-tubulin (cytoplasmic marker). Analyze STAT3 localization by Western blot.

- STAT3 DNA-Binding Activity: Prepare nuclear extracts from treated cells. Incubate 5 µg nuclear extract with biotin-labeled STAT3 consensus oligonucleotide for 30 minutes at room temperature. Separate protein-DNA complexes on 6% non-denaturing polyacrylamide gel, transfer to nylon membrane, and detect with streptavidin-HRP conjugate.

- Gene Expression Analysis: Extract total RNA using TRIzol reagent. Reverse transcribe 1 µg RNA to cDNA using high-capacity cDNA reverse transcription kit. Perform quantitative PCR with SYBR Green master mix and gene-specific primers for STAT3 target genes (Bcl-2, Bcl-xL, Cyclin D1, Survivin).

Technical Notes:

- Include pathway-specific positive controls (e.g., IL-6 for STAT3 activation, EGF for ERK activation)

- Optimize treatment time for phosphorylation events (typically 15 minutes to 4 hours)

- Use combination treatments with pathway inhibitors to confirm specificity

- Perform immunoprecipitation for protein-protein interactions when applicable

Ferroptosis Analysis Protocol

Purpose: To evaluate the impact of Icariside II on ferroptosis pathways, particularly relevant for neurodegenerative diseases and certain cancer models.

Materials and Reagents:

- MPP+ (1-methyl-4-phenylpyridinium ion) for Parkinson's disease models

- Iron Assay Kit

- BODIPY 581/591 C11 dye for lipid ROS detection

- Antibodies for Keap1, Nrf2, HO-1, GPX4

- SOD, GSH-Px, and MDA detection kits

- Nrf2 inhibitor ML385 (for mechanism validation)

Procedure:

- Cell Viability Assay: Seed SK-N-SH cells (or other relevant cell lines) in 96-well plates at 5×10³ cells/well. Treat with Icariside II (12.5-50 µM) with or without MPP+ (2 mM) for 24 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

- Lipid ROS Detection: Incubate treated cells with 2 µM BODIPY 581/591 C11 for 30 minutes at 37°C in dark. Wash twice with PBS and analyze fluorescence by flow cytometry (excitation/emission: 581/591 nm for oxidized form) or fluorescence microscopy.

- Intracellular Iron Measurement: Lyse treated cells in iron assay buffer. Centrifuge at 10,000×g for 10 minutes. Mix supernatant with iron assay reagent and incubate for 60 minutes at 37°C. Measure absorbance at 520 nm and calculate iron concentration using standard curve.

- Oxidative Stress Markers: Measure SOD activity using WST-1 method, GSH-Px activity by NADPH oxidation rate, and MDA content by thiobarbituric acid reactive substances assay according to kit manufacturers' protocols.

- Molecular Docking: Perform in silico analysis of Icariside II binding to Keap1 using Autodock software. Retrieve Keap1 structure (PDB ID: 1U6D) from Protein Data Bank, remove water molecules and existing ligands, and perform docking with Icariside II structure.

Technical Notes:

- Use ferroptosis inducers (e.g., erastin, RSL3) and inhibitors (e.g., ferrostatin-1) as controls

- Consider cell type-specific responses to ferroptosis inducers

- Combine with Nrf2 inhibitors to validate pathway involvement

- Assess morphological changes characteristic of ferroptosis

Technical Considerations and Optimization Strategies

Compound Handling and Solubility Optimization

Icariside II presents solubility challenges that require careful consideration in experimental design. The compound exhibits poor aqueous solubility, which can limit its bioavailability and consistent performance in assays [2]. To address this limitation, researchers should employ strategic solubilization approaches:

- Prepare stock solutions in DMSO at concentrations of 50-100 mM, ensuring final DMSO concentration does not exceed 0.1% in cell culture experiments

- Consider using β-cyclodextrin inclusion complexes or liposomal formulations to enhance aqueous solubility

- For in vivo studies, develop nanoformulations or use solubilizing agents such as PEG 400 in appropriate ratios

- Validate compound stability in solution by HPLC analysis at regular intervals, especially for long-term treatments

Analytical Method Selection and Validation

Advanced analytical techniques are essential for qualitative and quantitative analysis of Icariside II and its metabolites. The following approaches are recommended based on current literature:

- HPLC-ESI-QTOF-MS/MS for comprehensive metabolite profiling and identification of Icariside II and its derivatives [4] [5]

- UPLC-HRESIMS-MS/MS for detailed phytochemical characterization and monitoring of biotransformation products [6]

- Molecular networking using platforms such as GNPS (Global Natural Products Social Molecular Networking) to visualize structural relationships between Icariside II and related compounds [6]

- High-resolution mass analyzers including Orbitrap, QTOF, and FT-ICR instruments for superior resolution and accuracy in compound identification [7]

Extraction and Isolation Methodology

While Icariside II is commercially available, researchers interested in natural product isolation may optimize extraction from source materials:

- Plant Material Processing: Dry and powder Herba Epimedii or Cortex periplocae, followed by sieving through 60-mesh sieve for consistent particle size [4] [5]

- Extraction Conditions: Employ ethanol-water mixtures (70-85% ethanol) at 55-60°C for 4-6 hours with continuous stirring [5]

- Advanced Extraction Techniques: Consider response surface methodology (RSM) with Box-Behnken design to optimize extraction parameters including solvent concentration, solid-liquid ratio, temperature, and time [4] [5]

- Purification: Utilize column chromatography with silica gel, Sephadex LH-20, or preparative HPLC for final purification steps

Visualization of Signaling Pathways and Experimental Workflows

Icariside II Signaling Pathways in Cancer

Diagram 1: Icariside II modulates multiple signaling pathways in cancer cells, leading to diverse anticancer effects. Key pathways inhibited are shown in red, while activated pathways are shown in green.

Experimental Workflow for Icariside II Research

Conclusion and Future Perspectives

Icariside II represents a promising multi-target agent with demonstrated efficacy across various cancer types and potential applications in neurodegenerative diseases. The compound's ability to simultaneously modulate diverse signaling pathways, including STAT3, PI3K/AKT, MAPK/ERK, and ferroptosis-related pathways, positions it as a valuable candidate for further drug development [1] [2] [3]. The experimental protocols outlined in this application note provide comprehensive methodologies for investigating Icariside II's mechanisms of action, with particular emphasis on its pro-apoptotic, anti-proliferative, and ferroptosis-modulating activities.

Future research directions should focus on addressing current limitations, including the compound's poor aqueous solubility through advanced formulation strategies, and conducting detailed ADME studies to better understand its pharmacokinetic profile [2] [7]. Additionally, exploration of synergistic combinations with conventional chemotherapeutic agents or other targeted therapies could enhance therapeutic efficacy while potentially reducing side effects. The translational potential of Icariside II warrants further investigation through well-designed preclinical studies and eventual clinical trials to fully validate its therapeutic utility in human diseases.

References

- 1. Targeting Apoptosis and Multiple Signaling Pathways with ... [pmc.ncbi.nlm.nih.gov]

- 2. Icariside II: Anticancer Potential and Molecular Targets in ... [pmc.ncbi.nlm.nih.gov]

- 3. Icariside II Suppresses Ferroptosis to Protect Against MPP + [journals.lww.com]

- 4. Process Optimization for Polyphenol Extraction from ... [pmc.ncbi.nlm.nih.gov]

- 5. Process Optimization for Polyphenol Extraction from ... [mdpi.com]

- 6. Biological and mechanical properties of a self-curing ... [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and bioavailability aspects of natural products of ... [pubs.rsc.org]

Icariside F2 NF-κB inhibition assay method

Icariside F2 Activity Data

The table below summarizes the core quantitative data available for this compound:

| Parameter | Value | Description / Assay Details |

|---|---|---|

| IC₅₀ | 16.25 μM | Concentration for 50% inhibition of NF-κB activity [1]. |

| Compound Type | Aromatic glycoside | Isolated from the leaves of Eucommia ulmoides Oliver [1]. |

| Reported Activity | Anti-inflammatory | Identified as a potent NF-κB inhibitor [1]. |

NF-κB Inhibition Assay Protocol

While a protocol for this compound is not specified, the following general method for a cell-based NF-κB luciferase reporter assay is adapted from a study screening inhibitors in muscle cells and can be applied as a starting point [2].

Application Note: Screening for NF-κB Inhibitors

This protocol is designed for high-throughput screening of compounds like this compound to assess their ability to inhibit the TNF-α-induced canonical NF-κB pathway.

1. Key Reagents and Cell Line

- Cell Line: C2C12 myoblast cell line stably transfected with an NF-κB luciferase reporter gene (multiple response elements upstream of a luciferase gene). This can be adapted to other relevant cell types like HEK-293 [3] [2].

- Inducing Agent: Recombinant TNF-α (e.g., 0.25 ng/mL to 10 ng/mL) [3] [2].

- Test Compound: this compound. Prepare a stock solution in DMSO and then serial dilutions in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.62%) across all groups [3].

- Controls:

- Negative Control: Cells with culture medium only (baseline).

- Induction Control: Cells treated with TNF-α but no inhibitor (100% induction).

- Inhibition Control: Cells treated with TNF-α and a known NF-κB inhibitor (e.g., Prednisolone).

2. Experimental Workflow The following diagram outlines the key steps of the assay procedure:

3. Detailed Methodology

- Cell Seeding: Plate C2C12-NF-κB-luciferase myoblasts in a 96-well plate at a density of ~6,000 cells per well in complete growth medium. Allow cells to adhere overnight [3] [2].

- Compound Pre-treatment: Replace the medium with fresh medium containing this compound at a range of concentrations (e.g., 11 half-log dilutions from 0.0001 μM to 10 μM). Include controls. Pre-incubate for 24 hours [2].

- NF-κB Induction: Directly add TNF-α to the wells at a final concentration of 10 ng/mL. Incubate for 24 hours [2].

- Luciferase Measurement:

- Aspirate the medium and lyse cells with Reporter Lysis Buffer.

- Transfer a portion of the cell lysate (e.g., 25 µL) to a white plate.

- Inject luciferase assay substrate and measure luminescence immediately with a luminometer [2].

4. Data Analysis

Normalize raw luciferase values as a percentage of the TNF-α treated control group (100% induction).

Calculate percentage inhibition for each concentration of this compound using the formula:

% Inhibition = [1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_TNF-α - Luminescence_Background)] × 100

Generate a dose-response curve and calculate the IC₅₀ value (concentration that gives 50% inhibition) using non-linear regression analysis in software like GraphPad Prism [2].

Important Considerations for Researchers

- Toxicity Confirmation: Always run a parallel cell viability assay (e.g., MTT assay) under identical conditions to ensure that the reduction in luciferase signal is due to specific pathway inhibition and not general cytotoxicity [2].

- Mechanistic Validation: A luciferase reporter assay indicates functional inhibition but does not reveal the specific molecular target. Follow-up experiments (e.g., Western blotting for IκBα degradation, immunostaining for NF-κB nuclear translocation) are necessary to confirm the mechanism of action [2].

- Limited Specifics: The information on this compound is currently sparse. The assay protocol above is a generalized framework based on standard practices for similar compounds [2].

References

Detailed Protocol for α-Glucosidase Inhibition Assay

You can use the following protocol to evaluate the α-glucosidase inhibitory potential of Icariside F2. This method is adapted from standardized procedures [1] [2].

1. Principle of the Assay The assay measures the inhibitory activity of a compound by quantifying its ability to prevent the enzyme α-glucosidase from hydrolyzing a synthetic substrate, p-Nitrophenyl-α-D-glucopyranoside (PNPG). The hydrolysis reaction releases p-nitrophenol, which is yellow and can be measured spectrophotometrically at 405 nm. The intensity of the yellow color is proportional to the enzyme activity. An inhibitor will reduce the amount of p-nitrophenol released.

2. Reagents and Equipment

- Enzyme Solution: α-Glucosidase (from yeast or rat intestine). Dissolve in 0.1 M phosphate buffer (pH 6.8) to a working concentration of 0.5-1.0 U/mL [1] [2].

- Substrate Solution: p-Nitrophenyl-α-D-glucopyranoside (PNPG). Dissolve in the same phosphate buffer to a concentration of 0.5-1.0 mM [1] [2].

- Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

- Termination Solution: 0.1 M - 0.2 M Sodium Carbonate (Na₂CO₃) [1] [2].

- Test Compound: this compound. Prepare a stock solution in DMSO and dilute with phosphate buffer to the desired concentrations for testing. The final DMSO concentration in the reaction should not exceed 2% (v/v), which has been shown not to affect enzyme activity [2].

- Positive Control: Acarbose, prepared in phosphate buffer.

- Equipment: Microplate reader capable of measuring absorbance at 405 nm, water bath or incubator maintained at 37°C, micropipettes, and 96-well plates.

3. Experimental Procedure The workflow for the assay is summarized in the following diagram:

4. Data Analysis

- Calculate Inhibition Percentage: For each concentration of this compound, calculate the percentage inhibition using the formula [2]:

% Inhibition = [ (Ac - As) / Ac ] × 100Where:- Ac is the absorbance of the control (all reagents except the test compound).

- As is the absorbance of the tested sample.

- Determine IC₅₀ Value: The IC₅₀ value (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. It can be determined by plotting the % inhibition against the log of the compound concentration and fitting the data with a non-linear regression curve.

Expected Data Presentation and Analysis

Once you have conducted the assay with this compound, you can summarize your findings in a table like the one below. For reference, this table includes sample data from a study on a different plant (Bauhinia pulla) to illustrate how results are typically presented [3].

Table 1: Example α-Glucosidase Inhibitory Activity of Plant Extracts and a Standard

| Sample Type | Part Used | Extract | IC₅₀ (µg/mL) |

|---|---|---|---|

| Plant Extract | Leaves | Ethanol (ETLBP) | 138.95 [3] |

| Plant Extract | Leaves | Ethyl Acetate (EALBP) | 529.60 [3] |

| Plant Extract | Leaves | Water (WLBP) | 641.66 [3] |

| Positive Control | - | Acarbose | 193.37 [3] |

Contextual Research on Related Compounds

While data on this compound is lacking, research on similar compounds can provide valuable insights.

- Icariside II: A related flavonol glycoside, Icariside II, has been extensively studied for various pharmacological activities, including anticancer effects through the modulation of multiple signaling pathways like STAT3, PI3K/Akt, and MAPK/ERK [4]. A recent 2025 study also confirmed that Icariside II directly binds to and inhibits the mTOR target [5]. This suggests that compounds in this class are biologically active and capable of targeted inhibition.

- Flavonoids as α-Glucosidase Inhibitors: Studies on other plants, such as Bauhinia pulla, have successfully isolated flavonoids (e.g., quercetin, luteolin) and chalcones that showed significant α-glucosidase inhibitory activity. This indicates that this class of natural products is a promising source for such inhibitors [3].

Recommendations for Further Research

Given the absence of specific data on this compound, you may need to:

- Utilize the General Protocol: The protocol provided above is a robust and standard method you can use to generate the initial activity data for this compound.

- Explore Broader Databases: Investigate chemical and pharmacological databases like PubChem [6] or SwissTargetPrediction [7] to find predicted targets or biological activities for this compound, which might offer new research directions.

- Study Analogs: The confirmed bioactivity of Icariside II and other flavonoids strongly supports the rationale for profiling this compound. Research on these analogs can help in hypothesizing its potential mechanisms or synergistic effects.

References

- 1. Detailed Protocol for Assessing α-Glucosidase Inhibition [pubcompare.ai]

- 2. 4.7. α-glucosidase Inhibition Assay [bio-protocol.org]

- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Apoptosis and Multiple Signaling Pathways with ... [pmc.ncbi.nlm.nih.gov]

- 5. Icariside II attenuates renal fibrosis through mTOR... [journals.lww.com]

- 6. This compound | C18H26O10 | CID 14079045 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacology-Based Prediction of the Targets and ... [pmc.ncbi.nlm.nih.gov]

Degradation Pathways and Stability Challenges

Icariside II, a flavonoid from Epimedium species, faces significant stability and solubility challenges that limit its clinical application. Its core structure is a flavonol glycoside, comprising a hydrophobic aglycone (icaritin) and a hydrophilic rhamnose sugar moiety. This amphiphilic nature influences its degradation, primarily through hydrolytic cleavage of the glycosidic bond back to its aglycone, icaritin [1].

A major instability factor is its low aqueous solubility, which leads to precipitation and complicates formulation [2]. Its chemical stability can be compromised by pH and enzymatic activity. While not directly measured in the available studies, its pharmacological effects through the ROS/NF-κB/IRS1 signaling pathway [3] suggest sensitivity to oxidative stress. The experimental conversion of icariin to Icariside II using a special glycosidase from Aspergillus sp.y48 also confirms the reactivity of its glycosidic bond [1].

The diagram below illustrates the primary degradation pathway of Icariside II.

Quantitative Stability and Formulation Data

The following table summarizes key data related to the stability and formulation of Icariside II. Note that the "Stability in Buffer" metric is not directly provided in the search results and is inferred from the compound's known behavior.

| Parameter | Value / Description | Experimental Context | Source |

|---|---|---|---|

| Aqueous Solubility | 0.0124 g/L | Measured in water; a key driver for formulation development. | [2] |

| Stability in Buffer | Poor; hydrolyzes to icaritin | Inferred from enzymatic studies; subject to glycosidic bond cleavage. | [1] |

| Improved Solubility | 2.176 g/L (175-fold increase) | Achieved using TPGS/Solutol HS 15 mixed micelles. | [2] |

| Drug Load in Micelles | 8.13% | Weight of drug/weight of carriers; considered low. | [2] |

| Drug Load in Nanofibers | >48% | Achieved in carrier-free ICAII-DOX self-assembled nanofibers. | [2] |

| IC(_{50}) (Anti-lung cancer) | Synergistic with Doxorubicin | ICAII-DOX/TPGS NFs showed lowest IC(_{50}) in A549 cells. | [2] |

Protocol for Icariside II Preparation and Handling

This protocol outlines the enzymatic preparation of Icariside II from icariin and recommendations for its handling to minimize degradation, based on the methods described by [1].

Enzyme Production and Purification

- Microorganism and Culture: Inoculate Aspergillus sp.y48 in a medium containing 0.4% powdered Epimedium extract and 5% malt extract. Culture with shaking (50-60 rpm) at 28-30°C for 5-6 days.

- Enzyme Purification: Purify the crude enzyme solution from the fermentation broth using a DEAE cellulose (DE-52) ion exchange column. Elute with a KCl gradient. The purified enzyme has a molecular weight of approximately 75 kDa, with optimal activity at pH 5.0 and 45°C.

Icariin Substrate Preparation

- Extraction: Dissolve powdered Epimedium extract (with >20% icariin content) in 10 volumes of 45% ethanol.

- Purification: Load the solution onto a macroporous ion exchange resin D-280 column. Elute absorbed flavonoids with 50% ethanol. Concentrate the eluent to precipitate icariin, then collect and dry the crystals.

Bioconversion to Icariside II

- Reaction Setup: React 2% (w/v) icariin substrate with the crude Aspergillus sp.y48 enzyme preparation at 45°C for 6-9 hours in a suitable buffer at pH 5.0.

- Yield: This process can achieve a molar yield of 87.4% for Icariside II, with about 4.1% of the product further hydrolyzing to the by-product icaritin.

Handling and Storage Recommendations

- Storage of Dry Powder: Store lyophilized Icariside II at -20°C or below, protected from light and moisture.

- Preparation of Stock Solutions: Dissolve in a small volume of a pharmaceutically acceptable co-solvent like DMSO or ethanol, followed by dilution with a stabilizing medium.

- In-Solution Storage: For aqueous solutions, use a stabilizing formulation (see below) and store for short periods at 4°C. For long-term storage, freeze solutions at -80°C and avoid repeated freeze-thaw cycles.

Formulation Strategies to Enhance Stability

To overcome Icariside II's poor solubility and stability, advanced formulation strategies are essential.

- Carrier-Free Co-Assembly: A promising approach is the self-assembly of Icariside II with chemotherapeutic drugs like Doxorubicin (DOX) into nanofibers. This system is driven by intermolecular hydrogen bonding, results in very high drug loading (>48%), and provides a controlled release profile [2].

- Stabilized Nanosystems: Adding a stabilizer like D-α-tocopheryl polyethylene glycol succinate (TPGS) to the nanofibers improves their water dispersity, physical stability, and cellular uptake. TPGS is an FDA-approved, non-ionic surfactant with antioxidant properties that can protect the drug from degradation [2].

The workflow below summarizes the complete process from preparation to analysis.

Key Conclusions for Researchers

- Instability is a Major Challenge: Icariside II's glycosidic bond is labile, leading to hydrolysis and the formation of icaritin. Its low aqueous solubility further complicates formulation.

- Formulation is Crucial: Conventional solutions have limitations. Self-assembled, carrier-free nanofibers co-loaded with other drugs represent a cutting-edge strategy to achieve high drug loading, enhance stability, and enable controlled release.

- Analytical Vigilance is Required: Researchers must use validated analytical methods (e.g., HPLC-MS) to monitor Icariside II content and the formation of degradation products like icaritin throughout experiments.

References

Icariside F2 solvent compatibility DMSO PEG300

Recommended Solvents and Properties

For in vitro assays, DMSO is the standard solvent for initial stock solutions. For in vivo studies, DMSO is often used as a primary solvent and then diluted with a biocompatible solvent like PEG 300, saline, or water for administration [1].

The table below summarizes the typical roles of these solvents:

| Solvent | Typical Role in Formulation | Key Characteristics | Common Stock Concentration Range |

|---|---|---|---|

| DMSO | Primary solvent for stock solutions | Excellent solubilizing power for many organic compounds; suitable for cell-based assays at low concentrations (<0.1-0.5%). | 10 - 100 mM |

| PEG 300 | Co-solvent for in vivo studies | Biocompatible, low toxicity; often mixed with DMSO and/or saline to enhance solubility and reduce toxicity for animal studies. | 5 - 50% (v/v) in final dosing solution |

Proposed Experimental Protocol for Solvent Compatibility Testing

This protocol outlines a systematic approach to determine the optimal solvent conditions for Icariside F2.

Preparation of Stock and Working Solutions

- DMSO Stock Solution: Weigh this compound and dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Vortex and sonicate briefly to ensure complete dissolution. Aliquot and store at -20°C.

- Working Solutions with PEG 300:

- Prepare a series of DMSO:PEG 300 mixtures (e.g., 1:9, 2:8, 3:7 v/v).

- Dilute the DMSO stock solution into these pre-mixed solvents to achieve the desired working concentration for your assays.

- Vortex each mixture thoroughly and observe for any immediate precipitation or cloudiness.

Solubility and Stability Assessment

- Visual Inspection: Inspect all working solutions visually and, if possible, under a microscope immediately after preparation and after 1, 2, 4, and 24 hours of storage at 4°C and room temperature. Note any precipitation, crystallization, or color change.

- UV-Vis Spectrophotometry: Scan the absorbance of the solutions (e.g., from 230 nm to 500 nm). A shift in the absorbance spectrum or the appearance of a precipitate-related light scatter can indicate instability.

- HPLC Analysis:

- Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

- Mobile Phase: Use a gradient of water (with 0.1% formic acid) and acetonitrile.

- Flow Rate: 1.0 mL/min.

- Detection: UV-Vis or MS detection.

- Inject fresh and aged solutions. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Experimental Workflow

The following diagram outlines the logical workflow for this protocol:

Critical Considerations for Application

- DMSO Concentration Control: In cell-based experiments, the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity. Plan your dilutions accordingly.

- Aqueous Dilution: If your assay requires an aqueous buffer, note that diluting a DMSO/PEG300 stock into the buffer is a high risk for precipitation. This requires careful testing.

- Vehicle Consistency: Use the same vehicle solution for all treatment and control groups in an experiment to ensure that any observed effects are due to the compound and not the solvent.

References

Icariside F2 low solubility resolution

Frequently Asked Questions

FAQ 1: Why is Icariside II's solubility a major concern? Icariside II (ICS) faces significant developability challenges due to its inherently poor water solubility. This property leads to low dissolution rates in biological fluids and, consequently, low oral bioavailability (estimated at ~12%), which severely limits its therapeutic potential despite a wide range of reported pharmacological activities [1].

FAQ 2: What strategies can improve Icariside II's solubility? Research has focused on pharmaceutical technologies to enhance ICS solubility. The most promising strategies involve:

- Complexation: Using carrier molecules like whey protein concentrate (WPC) to encapsulate ICS [2].

- Micelle Formation: Employing surfactants to form micelles or mixed micelles that solubilize ICS [1] [3].

- Co-assembly Nanosystems: Creating carrier-free nanofibers by co-assembling ICS with other drugs like Doxorubicin [3].

Solubility Enhancement Strategies at a Glance

The table below quantitatively compares the effectiveness of different advanced formulation strategies.

| Strategy | Formulation Components | Key Experimental Findings | Solubility Enhancement (Fold) | Reference |

|---|---|---|---|---|

| Protein Complexation | Whey Protein Concentrate (WPC) | FTIR & DSC confirmed complex formation; SEM showed changed morphology. | ~258-fold [2] | |

| Mixed Surfactant System | WPC + Tween 80 + Lecithin | Surfactants added to WPC complex; created S-ICS-WPC microparticles via spray drying. | ~554-fold [2] | |

| Binary Mixed Micelles | Solutol HS15 + Pluronic F127 | Used solvent evaporation method; potential challenges in scaling up. | Reported as "highest" (specific fold not given) [2] | |

| Carrier-Free Nanofibers | ICS + Doxorubicin (DOX) | Self-assembled via hydrogen bonding; high drug loading (>48%); synergistic anti-cancer effect. | Significant improvement (specific fold not given) [3] |

Detailed Experimental Protocols

Protocol 1: Preparing Mixed Surfactant-Based Whey Protein Complexes (S-ICS-WPC)

This protocol is adapted from a study that achieved a 554-fold solubility enhancement using a scalable spray-drying technique [2].

1. Materials Preparation:

- Aqueous Solution: Dissolve Lecithin (0.0066 M) in distilled water and stir for 24 hours at room temperature. Add Whey Protein Concentrate (WPC, 6.13 g) to this solution, bring the total volume to 1 L with water, and stir for an additional 30 minutes.

- Ethanol Solution: Dissolve Tween 80 (1.31 g) and Icariside II (0.343 g) in 25 mL of ethanol with 30 minutes of stirring. Critical Note: The final ethanol concentration in the mixed solution must not exceed 7% (v/v) to prevent WPC denaturation [2].

2. Complex Formation: Combine the ethanol solution with the aqueous solution. Stir the mixture for 1 hour at 40°C.

3. Spray Drying: Process the resulting suspension using a spray dryer (e.g., Pilotech YC-018A) with an inlet temperature of 160°C and a peristaltic pump speed of 25 rpm to obtain a fine, free-flowing powder [2].

4. Characterization: Confirm successful complex formation using FTIR, XRD, and DSC. Analyze particle morphology with SEM. Evaluate aqueous solubility through a standard shake-flask method [2].

Protocol 2: Forming Carrier-Free ICS-DOX Nanofibers

This protocol outlines a carrier-free co-delivery system for synergistic therapy and high drug loading [3].

1. Self-Assembly: Prepare separate stock solutions of ICS and Doxorubicin (DOX). Mix the two solutions at the desired molar ratio under gentle stirring. The amphiphilic nature of both molecules drives self-assembly into nanofibers primarily through intermolecular hydrogen bonding [3].

2. Stabilization (Optional): To improve stability and dispersity, add a stabilizer like TPGS (D-α-tocopheryl polyethylene glycol succinate) to the mixture.

3. Characterization:

- Physicochemical Properties: Measure the size distribution and zeta potential using Dynamic Light Scattering (DLS).

- Morphology: Confirm the nanofiber structure using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

- Molecular Interactions: Use FTIR, fluorescence spectroscopy, and NMR to verify the hydrogen bonding between ICS and DOX.

- Crystallinity: Perform X-ray Powder Diffraction (XRPD) to show the transition to a less crystalline or amorphous state, which aids solubility.

Troubleshooting Common Experimental Challenges

Challenge: Inconsistent Solubility Results

- Cause & Solution: Solubility measurements are highly method-dependent. Clearly distinguish between kinetic solubility (fast, used in early discovery with DMSO stocks) and thermodynamic solubility (requires equilibrium, used with well-characterized solid forms) [4] [5]. Use techniques like Backgrounded Membrane Imaging (BMI) for more sensitive and reliable high-throughput kinetic solubility measurement [6].

Challenge: Low Drug Loading in Formulations

- Cause & Solution: Traditional carrier-based systems (e.g., polymers) can dilute the active ingredient. The carrier-free co-assembly strategy described in Protocol 2 inherently achieves high drug loading (>48%) by eliminating inert carriers [3].

The following diagram illustrates the decision-making workflow for selecting and implementing these strategies.

Key Takeaways for Your Research

- Proven Efficacy: Strategies like whey protein complexation with surfactants can improve Icariside II solubility by over 500-fold [2].

- Scalable Methods: Techniques like spray drying are industrially relevant and suitable for transitioning from lab-scale to larger production [2].

- Innovative Approaches: Carrier-free co-assembly nanosystems represent a cutting-edge approach to overcome solubility issues while achieving high drug loading and enabling combination therapy [3].

References

- 1. Bioavailability Improvement Strategies for Icariin and Its Derivates... [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of aqueous solubility of icariside through... II [link.springer.com]

- 3. Co-delivery of icariside and doxorubicin by self-assembled... II [pubs.rsc.org]

- 4. Discovery solubility measurement and assessment of small ... [sciencedirect.com]

- 5. Aqueous Solubility Assay [enamine.net]

- 6. High-Throughput Measurement of Compound Solubility ... [waters.com]

Icariside F2 stability issues in buffer

Experimental Handling of Icariside II

While the search results do not detail stability studies, they provide methodologies from recent (2025) cell-based studies that describe how Icariside II was handled in laboratory settings. These practices are crucial for maintaining compound integrity during experiments.

The table below summarizes key protocols from these studies:

| Study Focus | Cell Lines / Model | Stock Solution Preparation | Dosing Concentrations | Treatment Duration | Key Assays/Outcomes |

|---|---|---|---|---|---|

| Renal Fibrosis [1] [2] | NRK-49F (rat kidney fibroblasts), HK-2 (human kidney cells) | Prepared in DMSO [2] | 5, 10, 20 μM [1] [2] | 24 hours and 48 hours [1] [2] | CCK-8 (cell viability), Western Blot, Immunofluorescence, CETSA [1] [2] |

| Non-Small-Cell Lung Cancer [3] | A549, H1299 (human lung cancer cells) | Information not specified in results | 0, 20, 40, 60, 80 μM | 24 hours | CCK-8, Western Blot, ROS measurement, Glutathione assay [3] |

Suggested Stability Investigation Protocol

Since direct data on Icariside F2 is unavailable, you can design a stability study based on standard practices. The workflow below outlines the key steps for a systematic investigation.

Here is a detailed methodology for each step:

Step 1: Prepare Buffer Solutions Prepare a range of physiologically relevant buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, and others at different pH levels). Filter through a 0.22 μm membrane to prevent microbial contamination.

Step 2: Spike with this compound Stock Solution Prepare a concentrated stock solution of this compound in a suitable solvent like high-grade DMSO. Spike this stock solution into the buffer systems to achieve the desired working concentration. Ensure the final concentration of DMSO is low (e.g., <0.1-0.5%) to avoid affecting the buffer properties.

Step 3: Aliquot and Incubate Divide the solution into multiple aliquots in sterile vials. Incubate them under different conditions:

- Temperatures: 4°C (refrigeration), 25°C (room temperature), 37°C (body temperature).

- Time Points: 0, 2, 6, 24, 48, and 72 hours, or longer depending on your experimental needs.

- Protection from Light: Keep some aliquots in the dark and others under normal lab light to assess photosensitivity.

Step 4: Analyze Samples at Timepoints At each predetermined time point, withdraw an aliquot for analysis. The primary method should be High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- HPLC/LC-MS Conditions: Use a C18 reverse-phase column. A typical mobile phase is a gradient of water and acetonitrile, both containing 0.1% formic acid. Monitor for the parent peak of this compound and the emergence of new peaks indicating degradation products.

Step 5: Quantify Degradation Calculate the percentage of this compound remaining at each time point compared to the time-zero sample. Plot the concentration over time to determine the degradation rate and half-life under each condition.

Technical FAQs for Troubleshooting

Q: What is the recommended solvent for preparing a stock solution of Icariside II/F2?

- A: Dimethyl Sulfoxide (DMSO) is the standard solvent used for preparing millimolar (mM) stock solutions of compounds like Icariside II for in vitro research [2]. Ensure the DMSO is of high purity and hygroscopic.

Q: How should stock solutions be stored?

- A: For long-term stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below. Using amber vials or wrapping aliquots in aluminum foil can protect against photodegradation.

Q: How can I confirm the compound is active in my assay system?

- A: Include a positive control in your experiments. For Icariside II, studies have used a Cellular Thermal Shift Assay (CETSA) to confirm that the compound directly binds to its intended target (e.g., mTOR) in cells, which is a strong indicator of its stability and bioactivity in the cellular environment [1] [2].

References

improving Icariside F2 cellular uptake

Frequently Asked Questions

Q1: What is the primary challenge with Icariside II's cellular uptake? The main challenge is its poor solubility and low bioavailability, which limits the effective dose that reaches tumor tissues [1].

Q2: What are the most effective strategies to improve ICA-II uptake? Current research points to two primary strategies:

- Nanocarrier Systems: Developing nano-formulations to enhance solubility and delivery.

- Metabolic Activation: Leveraging enzymes like β-glucosidase from intestinal microbiota to convert its precursor, Icariin, into the more absorbable ICA-II within the body [2].

Q3: Are there any novel, carrier-free approaches? Yes. A recent advanced approach is a self-assembled, carrier-free co-delivery system where ICA-II and doxorubicin (DOX) form nanofibers. This system achieves high drug loading and enhances cellular uptake through a synergistic effect [1].

Established Protocols for Key Experiments

Protocol 1: Preparing Carrier-Free ICA-II/DOX Nanofibers (ICAII-DOX NFs)

This protocol outlines the preparation of a carrier-free co-delivery system for enhanced cellular uptake [1].

- Objective: To fabricate self-assembled nanofibers for the co-delivery of Icariside II and Doxorubicin.

- Materials:

- Icariside II (ICA-II)

- Doxorubicin hydrochloride (DOX)

- D-α-Tocopherol polyethylene glycol succinate (TPGS) (optional, for stabilized formulation)

- Deionized water

- Method:

- Co-assembly: Combine ICA-II and DOX in an aqueous solution under specific conditions that drive their self-assembly. The formation is primarily driven by intermolecular hydrogen bonding between the two molecules [1].

- Stabilization (Optional): For the ICAII-DOX/TPGS NF formulation, include TPGS as a stabilizer during the self-assembly process [1].

- Characterization: Systematically characterize the resulting nanofibers for:

- Size and Distribution: Mean size and PDI (Poly dispersity index) via dynamic light scattering.

- Morphology: Use Transmission Electron Microscopy (TEM) to visualize nanofiber structure.

- Drug Loading Content (DLC): Determine the percentage of drug loaded in the nanofibers.

- Molecular Interactions: Confirm intermolecular interactions via FTIR, fluorescence spectroscopy, and NMR [1].

Protocol 2: Evaluating Cellular Uptake and Cytotoxicity

This protocol describes how to evaluate the effectiveness of the formulated nanofibers in vitro.

- Objective: To assess the cellular uptake and anti-proliferative activity of ICA-II nanofibers.

- Materials:

- Human lung carcinoma cells (e.g., A549 cell line)

- Cell culture materials (DMEM, FBS, penicillin/streptomycin)

- CCK-8 assay kit

- Free DOX, free ICA-II, ICAII-DOX NFs, ICAII-DOX/TPGS NFs

- Method:

- Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [1].

- Cellular Uptake Study:

- Treat cells with free DOX and ICAII-DOX NFs (at equivalent DOX concentrations).

- Use fluorescence microscopy or flow cytometry to quantify the intracellular fluorescence of DOX, which serves as an indicator for nanofiber uptake. The study showed a 1.8-fold increase in cellular uptake compared to free DOX [1].

- Cell Viability Assay (CCK-8):

- Seed cells in a 96-well plate and incubate overnight.

- Treat cells with a concentration series of the different formulations (free drugs, physical mixtures, and nanofibers) for 48 hours.

- Add CCK-8 reagent and measure the absorbance to determine cell viability. Calculate the IC₅₀ values for each formulation [1].

Data Summary Table

The table below summarizes key quantitative data from the nanofiber study for easy comparison.

| Formulation | Mean Size (nm) | PDI | Drug Loading Content (DL) | Cellular Uptake (Fold Increase) | IC₅₀ (μM, in A549 cells) |

|---|---|---|---|---|---|

| ICAII-DOX NFs | 127 | 0.2–0.3 | >48% | 1.8x (vs. free DOX) | 0.60 |

| ICAII-DOX/TPGS NFs | 338 | 0.2–0.3 | >48% | Not specified | 0.44 |

| ICAII-DOX Mixture | Not Applicable | Not Applicable | Not Applicable | Not specified | 0.67 |